6-Cyclopropylpiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

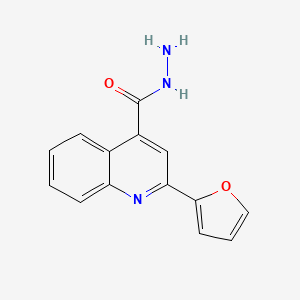

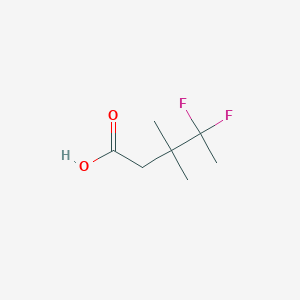

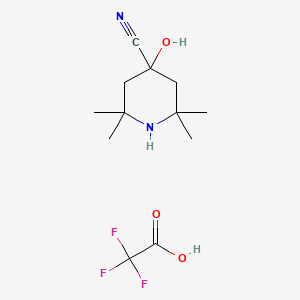

6-Cyclopropylpiperidin-2-one is a chemical compound that falls under the category of piperidinones . Piperidinones are a class of organic compounds that contain a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of piperidinones, including 6-Cyclopropylpiperidin-2-one, can be achieved through various methods. One such method involves an organophotocatalysed strategy, which allows for the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis

The molecular structure of 6-Cyclopropylpiperidin-2-one can be analyzed using various techniques. Tools like ChemSpider and MolView allow for the visualization and analysis of molecular structures . These tools can provide insights into the compound’s atomic composition, bond formation, and spatial arrangement.Chemical Reactions Analysis

The chemical reactions involving 6-Cyclopropylpiperidin-2-one can be studied using various techniques. For instance, electrospray ionization mass spectrometry (ESI-MS) has been used to study the acceleration of chemical reactions in micro- and nano-droplets . Additionally, qualitative analysis techniques can be used to identify the reactions of everyday chemicals .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Cyclopropylpiperidin-2-one can be analyzed using various techniques. These properties include color, density, hardness, melting point, boiling point, and reactivity .Scientific Research Applications

Pharmacology

6-Cyclopropylpiperidin-2-one: in pharmacology is primarily explored for its potential as a building block in drug design. Its structure is a key component in the synthesis of piperidine derivatives, which are present in numerous pharmaceuticals . These compounds exhibit a range of biological activities and are used in the development of drugs with anticancer, antiviral, antimalarial, and anti-inflammatory properties .

Organic Synthesis

In organic synthesis, 6-Cyclopropylpiperidin-2-one serves as a versatile intermediate. It’s involved in reactions such as organophotocatalysis, where it contributes to the synthesis of complex organic compounds . Its role in facilitating multi-component reactions makes it valuable for creating diverse molecular architectures.

Drug Design

The compound’s utility in medicinal chemistry is linked to its incorporation into heterocyclic compounds that form the backbone of many therapeutic agents . Its presence in drug design is crucial due to its influence on the pharmacokinetic and pharmacodynamic profiles of new drug candidates.

Material Science

In material science, 6-Cyclopropylpiperidin-2-one could potentially be involved in the development of new materials, such as covalent organic frameworks (COFs), which are used in energy storage and conversion applications . Its structural properties may influence the electrical conductivity and stability of these materials.

Agricultural Research

While direct applications in agricultural research are not explicitly documented, the compound’s role in chemical synthesis suggests potential uses in developing agrochemicals or plant growth regulators. Its derivatives could be designed to target specific biological pathways in plants .

Chemical Engineering

In chemical engineering, 6-Cyclopropylpiperidin-2-one might be used in process optimization, particularly in reactor design where its reaction kinetics and thermodynamics could be studied to improve the efficiency of chemical processes .

Safety and Hazards

Future Directions

The future directions of research on 6-Cyclopropylpiperidin-2-one and similar compounds could involve further exploration of their therapeutic potential, development of more efficient synthesis methods, and investigation of their environmental impact . The analysis of relevant papers can provide more specific insights into these future directions .

properties

IUPAC Name |

6-cyclopropylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-3-1-2-7(9-8)6-4-5-6/h6-7H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOCBPYQMYVUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2899732.png)

![N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloropropanamide](/img/structure/B2899740.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2899742.png)